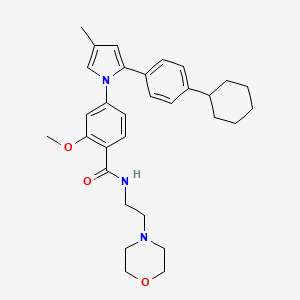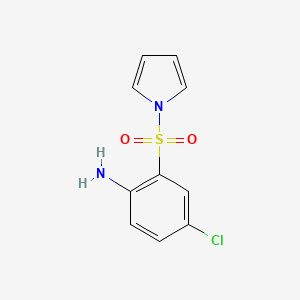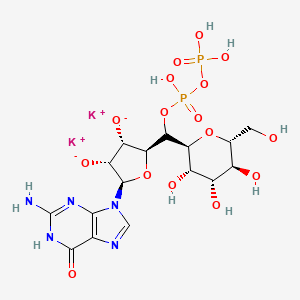
Guanosine 5'-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt: is a nucleotide sugar derivative. It is a crucial intermediate in the biosynthesis of glycoproteins and glycolipids. This compound is involved in various biochemical processes, including protein glycosylation, which is essential for proper protein folding and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt typically involves the phosphorylation of guanosine followed by the glycosylation with mannose. The reaction conditions often require the use of specific enzymes or chemical catalysts to facilitate the formation of the diphosphate ester bond.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes using genetically engineered strains of Saccharomyces cerevisiae or other microorganisms. These strains are optimized to produce high yields of the desired nucleotide sugar through metabolic engineering and fermentation optimization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester can undergo oxidation reactions, particularly at the guanine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the diphosphate group, potentially converting it to a monophosphate or other reduced forms.
Substitution: Substitution reactions can take place at the mannose moiety, where different sugar residues can replace the mannose group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Enzymatic glycosylation reactions using glycosyltransferases are common for substitution reactions.
Major Products Formed:
Oxidation: Oxidized guanosine derivatives.
Reduction: Reduced nucleotide sugars.
Substitution: Various glycosylated derivatives depending on the substituent sugar.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a substrate in enzymatic assays to study glycosylation processes and enzyme kinetics.
Biology: In biological research, it is used to investigate the role of glycosylation in protein folding, stability, and function. It is also used in studies related to cell signaling and metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating diseases related to glycosylation defects, such as congenital disorders of glycosylation.
Industry: In the industrial sector, it is used in the production of glycoproteins and glycolipids for various applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester involves its role as a donor of mannose residues in glycosylation reactions. The compound interacts with glycosyltransferases, which transfer the mannose residue to specific acceptor molecules, such as proteins or lipids. This process is crucial for the proper folding and function of glycoproteins and glycolipids.
Comparison with Similar Compounds
- Guanosine 5’-diphosphate disodium salt
- Guanosine 5’-monophosphate disodium salt
- Guanosine 5’-diphospho-β-L-fucose sodium salt
Comparison:
- Guanosine 5’-diphosphate disodium salt is similar in structure but lacks the mannose moiety, making it less specific for glycosylation reactions.
- Guanosine 5’-monophosphate disodium salt has only one phosphate group, which affects its reactivity and function in biochemical processes.
- Guanosine 5’-diphospho-β-L-fucose sodium salt contains a different sugar residue (fucose) instead of mannose, leading to different biological roles and applications.
Guanosine 5’-(trihydrogen diphosphate), mono-alpha-D-mannopyranosyl ester, dipotassium salt is unique due to its specific role in mannose transfer during glycosylation, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
95648-85-4 |
|---|---|
Molecular Formula |
C16H23K2N5O16P2 |
Molecular Weight |
681.5 g/mol |
IUPAC Name |
dipotassium;(2R,3R,4S,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxy-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C16H23N5O16P2.2K/c17-16-19-13-4(14(28)20-16)18-2-21(13)15-9(27)8(26)11(35-15)12(36-39(32,33)37-38(29,30)31)10-7(25)6(24)5(23)3(1-22)34-10;;/h2-3,5-12,15,22-25H,1H2,(H,32,33)(H2,29,30,31)(H3,17,19,20,28);;/q-2;2*+1/t3-,5-,6+,7+,8+,9-,10+,11+,12?,15-;;/m1../s1 |
InChI Key |
NOSLWUOYIKXACW-COQZVBCDSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C([C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N=C(NC2=O)N.[K+].[K+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)C(C4C(C(C(C(O4)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N=C(NC2=O)N.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)





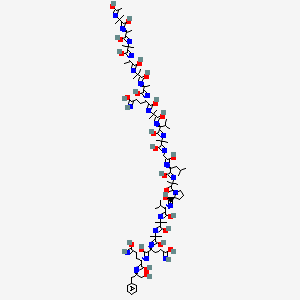

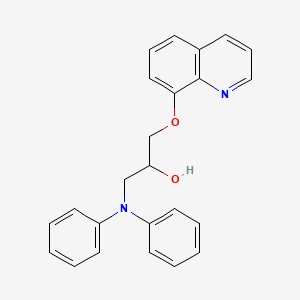
![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
